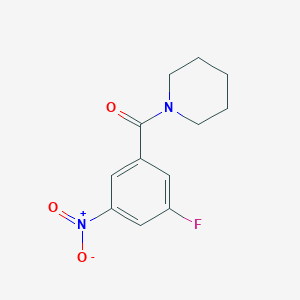
1-(3-Fluoro-5-nitrobenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-5-nitrobenzoyl)piperidine is a chemical compound that features a piperidine ring substituted with a 3-fluoro-5-nitrobenzoyl group
Preparation Methods
The synthesis of 1-(3-Fluoro-5-nitrobenzoyl)piperidine typically involves multi-step reactions. One common method includes the acylation of piperidine with 3-fluoro-5-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid by-product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
1-(3-Fluoro-5-nitrobenzoyl)piperidine undergoes various chemical reactions, including:
Substitution: The fluorine atom on the benzoyl ring can be substituted with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, sodium methoxide for nucleophilic substitution, and m-chloroperbenzoic acid for oxidation. Major products formed from these reactions include amino derivatives, substituted benzoyl piperidines, and N-oxide derivatives .
Scientific Research Applications
1-(3-Fluoro-5-nitrobenzoyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-nitrobenzoyl)piperidine and its derivatives often involves interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorine atom can influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
1-(3-Fluoro-5-nitrobenzoyl)piperidine can be compared with other fluorinated piperidine derivatives and nitrobenzoyl compounds:
3-Fluoro-5-nitrobenzoyl chloride: A precursor in the synthesis of this compound.
3-Fluoro-5-nitrobenzoyl piperazine: Similar structure but with a piperazine ring instead of piperidine, which may exhibit different biological activities.
1-(3-Bromo-5-nitrobenzoyl)piperidine: Similar structure but with a bromine atom instead of fluorine, which can affect its reactivity and biological properties.
The uniqueness of this compound lies in the combination of the piperidine ring with the 3-fluoro-5-nitrobenzoyl group, which imparts specific chemical and biological properties that are valuable in various research applications .
Properties
IUPAC Name |
(3-fluoro-5-nitrophenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-10-6-9(7-11(8-10)15(17)18)12(16)14-4-2-1-3-5-14/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAAWSPZIMCBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC(=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
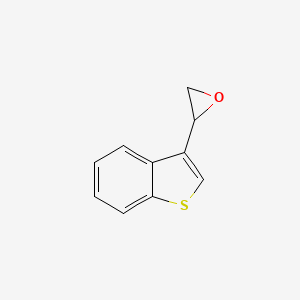
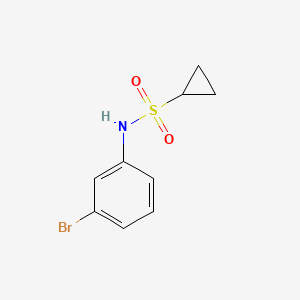
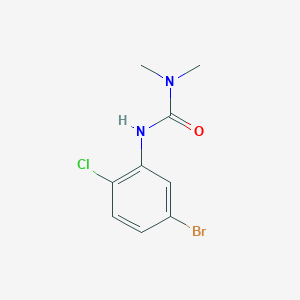
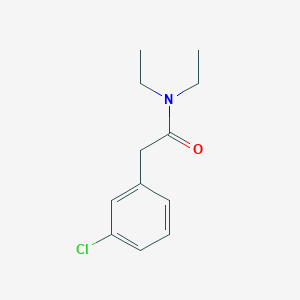
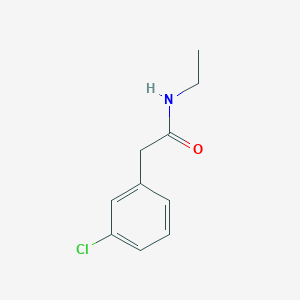
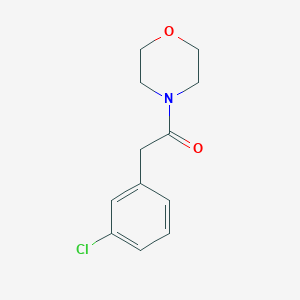
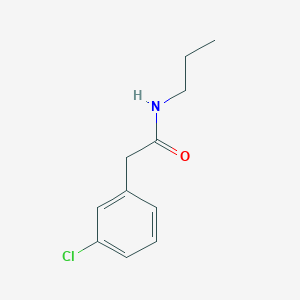
![(3-Methylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B7942504.png)
![1-[(4-Bromophenyl)methyl]-3-cyclopentylurea](/img/structure/B7942509.png)
![N-[(1S)-1-(Hydroxymethyl)-2-methylpropyl]-2,2-dimethyl-3-chloropropionamide](/img/structure/B7942510.png)
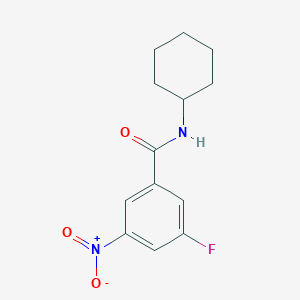
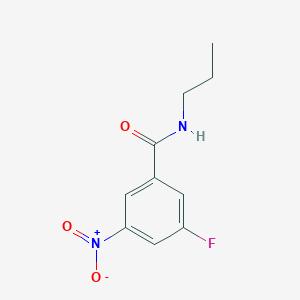
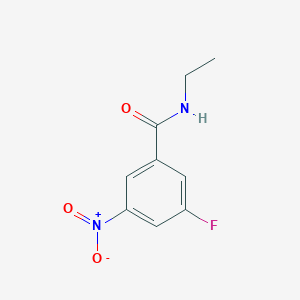
![3-Chloro-2-[(cyclopropylamino)methyl]phenol](/img/structure/B7942557.png)
